4-Chloro-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
4-Chloro-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium amide, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Chloro-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials science: The compound can be used in the development of new materials with unique properties.
Biological studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazol-3-amine: Lacks the 3-methylpentan-2-yl group.
1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine: Lacks the chloro group.
4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine: Contains a bromo group instead of a chloro group.
Uniqueness
4-Chloro-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both the chloro group and the 3-methylpentan-2-yl group. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16ClN3 |
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Molecular Weight |
201.70 g/mol |
IUPAC Name |
4-chloro-1-(3-methylpentan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H16ClN3/c1-4-6(2)7(3)13-5-8(10)9(11)12-13/h5-7H,4H2,1-3H3,(H2,11,12) |
InChI Key |
SFXXBUBRXKACJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)N1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
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